molecular formula C8H6F3NO2 B13935818 5-Methoxy-3-(trifluoromethyl)picolinaldehyde

5-Methoxy-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B13935818
M. Wt: 205.13 g/mol
InChI Key: OEJKAXRQLYDODE-UHFFFAOYSA-N
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Description

5-Methoxy-3-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(trifluoromethyl)picolinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the picolinaldehyde framework. One common method includes the following steps:

    Starting Material: The synthesis begins with picolinaldehyde.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing reaction times and waste.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: 5-Methoxy-3-(trifluoromethyl)picolinic acid.

    Reduction: 5-Methoxy-3-(trifluoromethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

5-Methoxy-3-(trifluoromethyl)picolinaldehyde has a range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Methoxy-3-(trifluoromethyl)picolinaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    5-Methoxy-6-(trifluoromethyl)picolinaldehyde: Similar structure but with the trifluoromethyl group at the 6-position.

    5-Trifluoromethyl-2-pyridinecarbaldehyde: Lacks the methoxy group, affecting its reactivity and applications.

    3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde, leading to different chemical properties and uses.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-methoxy-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO2/c1-14-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-4H,1H3

InChI Key

OEJKAXRQLYDODE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C=O)C(F)(F)F

Origin of Product

United States

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